2,2-Dimethylpiperidin-4-ol hydrochloride
Overview
Description
2,2-Dimethylpiperidin-4-ol hydrochloride is a chemical compound with the formula C7H16ClNO and a molecular weight of 165.66 . It is used in various applications, including as a reagent in organic synthesis .
Molecular Structure Analysis
The InChI code for 2,2-Dimethylpiperidin-4-ol hydrochloride is1S/C7H15NO.ClH/c1-7(2)6(9)4-3-5-8-7;/h6,8-9H,3-5H2,1-2H3;1H
. This indicates that the compound has a piperidine ring with two methyl groups attached to the second carbon atom and a hydroxyl group attached to the fourth carbon atom. Physical And Chemical Properties Analysis
2,2-Dimethylpiperidin-4-ol hydrochloride is a powder at room temperature . Other specific physical and chemical properties are not available in the search results.Scientific Research Applications
Chemical Synthesis and Stereochemistry :
- The synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, related to 2,2-Dimethylpiperidin-4-ol hydrochloride, have been studied. These studies include the synthesis of derived acetate, benzilate, and diphenylacetate esters, and provide insights into configurations and preferred conformations based on p.m.r. characteristics (Casy & Jeffery, 1972).
Ganglionic Blocking Properties :
- Methylpiperidines, including 1,4-dimethylpiperidines, exhibit ganglionic blocking properties, though at relatively large doses. These compounds demonstrate the nondepolarizing type of ganglionic block (Vidal-Beretervide et al., 1966).
Antitumor Drug Candidates :
- Research on dimethyltin-derived antitumor drug candidates, related to 2,2-Dimethylpiperidin-4-ol hydrochloride, shows potential for specific enantiomers to act as chemotherapeutic agents with significant activity against various human cell lines (Arjmand et al., 2013).
Stereochemistry in Medicinal Chemistry :
- Studies on the stereochemistry of cis-3,4-disubstituted piperidines, including 5,5-dimethylpiperidines, provide valuable templates for medicinal chemistry. These compounds are important for the development of pharmaceuticals (Mollet et al., 2011).
Conformational Studies of Analgesics :
- N.m.r. spectral analysis of hydrochloride salts of pethidine, ketobemidone, and related 4-arylpiperidine class compounds, including 1,4-dimethylpiperidine, offers insight into conformational equilibria and binding modes at opioid receptors (Casy et al., 1989).
Binding Proteins for Sulfonyl Amidine Compounds :
- Research on the identification of binding proteins for specific sulfonyl amidine compounds, including those with 2,6-dimethylpiperidin-1-yl structures, contributes to understanding the mechanism of action of these compounds (Chang et al., 2011).
properties
IUPAC Name |
2,2-dimethylpiperidin-4-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)5-6(9)3-4-8-7;/h6,8-9H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJRBOZPWDRTAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpiperidin-4-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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